molecular formula C15H11ClN2O B11845737 6-Chloro-2-(p-tolyl)quinazolin-4(1H)-one CAS No. 82256-09-5

6-Chloro-2-(p-tolyl)quinazolin-4(1H)-one

Cat. No.: B11845737
CAS No.: 82256-09-5
M. Wt: 270.71 g/mol
InChI Key: PMTSKWDXZKEUDY-UHFFFAOYSA-N
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Description

6-Chloro-2-(p-tolyl)quinazolin-4(1H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a chlorine atom at the 6th position and a p-tolyl group at the 2nd position of the quinazolinone ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(p-tolyl)quinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and p-tolualdehyde.

    Cyclization Reaction: The 2-aminobenzamide undergoes a cyclization reaction with p-tolualdehyde in the presence of a suitable catalyst, such as acetic acid, to form the quinazolinone ring.

    Chlorination: The resulting quinazolinone is then chlorinated at the 6th position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(p-tolyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.

Major Products

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

6-Chloro-2-(p-tolyl)quinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(p-tolyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and p-tolyl group enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-morpholinoquinazolin-4-amine
  • 6-Chloro-2-(4-methylphenyl)quinazolin-4-amine
  • 6-Chloro-2-(p-tolyl)quinazolin-4-amine

Uniqueness

6-Chloro-2-(p-tolyl)quinazolin-4(1H)-one is unique due to the specific arrangement of the chlorine atom and p-tolyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

CAS No.

82256-09-5

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

6-chloro-2-(4-methylphenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C15H11ClN2O/c1-9-2-4-10(5-3-9)14-17-13-7-6-11(16)8-12(13)15(19)18-14/h2-8H,1H3,(H,17,18,19)

InChI Key

PMTSKWDXZKEUDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2

Origin of Product

United States

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